HTS Activity Fingerprint vs. 1-(2,5-Dichlorophenyl)piperazine in GPCR and Enzyme Panels
Public HTS records from the Johns Hopkins Ion Channel Center and the Scripps Research Institute Molecular Screening Center show that 1-(2,5-dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine was tested in at least six primary assays, including regulator of G‑protein signaling 4 (RGS4), mu‑opioid receptor (MOR‑1), ADAM17, muscarinic M1 receptor, and fatty‑acid‑CoA ligase FadD28 [1]. While the simpler analog 1-(2,5-dichlorophenyl)piperazine is primarily annotated for adrenergic Alpha‑1D receptor binding (Ki = 0.501 nM) [2], the thiophene‑carbonyl‑capped derivative exhibits a broader screening profile, suggesting a differentiated target‑engagement landscape. No direct head‑to‑head comparison data are available; the evidence is cross‑study comparable at the level of screening panel diversity.
| Evidence Dimension | Number of distinct HTS targets tested and assay sources |
|---|---|
| Target Compound Data | At least 6 distinct HTS assays across 5 targets (RGS4, MOR‑1, ADAM17, M1, FadD28) [1] |
| Comparator Or Baseline | 1-(2,5-Dichlorophenyl)piperazine: primarily annotated for Alpha‑1D adrenergic receptor (Ki = 0.501 nM) [2] |
| Quantified Difference | Target compound engages ≥5 additional target classes in HTS; comparator is focused on a single receptor subtype. |
| Conditions | Public HTS data aggregated by Chemsrc from PubChem BioAssay (Johns Hopkins, Scripps, Broad Institute). |
Why This Matters
For teams seeking a piperazine scaffold with a broad screening fingerprint rather than a single‑target tool compound, the thiophene‑carbonyl derivative offers a materially different starting point.
- [1] PubChem BioAssay. AID 463111 (RGS4), AID 504326 (MOR‑1), AID 720648 (ADAM17), AID 588814 (M1), AID 588549 (FadD28). Referenced via Chemsrc. View Source
- [2] BindingDB. Ki = 0.501 nM for 1-(2,5-dichlorophenyl)piperazine at human cloned adrenergic Alpha‑1D receptor. https://www.bindingdb.org (accessed 2026-04-29). View Source
